(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one
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Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A significant application of compounds related to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one is in the area of antimicrobial activity. Various derivatives have been synthesized and tested for their inhibitory effects against bacterial and fungal strains. Studies have found these compounds to exhibit significant antibacterial and moderate antifungal activities, making them potential candidates for developing new antimicrobial agents (Vankadari et al., 2013), (Shaikh et al., 2014).
Antioxidant and Anticancer Properties
Some derivatives have been explored for their potential as antioxidants and anticancer agents. Research indicates that these compounds show broad-spectrum antimicrobial activity and some exhibit moderate to excellent anticancer activities on breast cancer cell lines. This highlights their potential in the development of treatments for various types of cancer (Bhat et al., 2016).
Electrochromic Materials
Another application area is in the development of electrochromic materials. Derivatives have been synthesized that show promising results as active layers in various device applications due to their notable electrochemical and optical properties (Rende et al., 2014).
Drug Development and ADMET Properties
These compounds have also been studied for their drug-likeness properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, which is crucial in the early stages of drug development. This research aims at identifying potential therapeutic agents, especially in the fields of antibacterial and antifungal treatments (Pandya et al., 2019).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(6-4-13-3-5-15-16(10-13)24-12-23-15)20-9-1-2-14(20)11-21-18-7-8-19-21/h3-8,10,14H,1-2,9,11-12H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSMMIBHJACDSO-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)CN4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)CN4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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